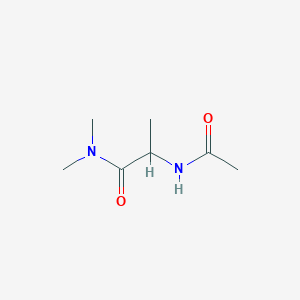

2-acetamido-N,N-dimethylpropanamide

Description

BenchChem offers high-quality 2-acetamido-N,N-dimethylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-acetamido-N,N-dimethylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-acetamido-N,N-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-5(8-6(2)10)7(11)9(3)4/h5H,1-4H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLKLCHUVKNOPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 2-acetamido-N,N-dimethylpropanamide

An In-depth Technical Guide to the Physicochemical Properties of 2-acetamido-N,N-dimethylpropanamide

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. These properties govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its viability as a therapeutic agent. This guide provides a detailed technical overview of 2-acetamido-N,N-dimethylpropanamide, a derivative of the amino acid alanine, which holds potential as a building block in peptide mimetics and other novel chemical entities.

Also known as N-acetyl-L-alanine N',N'-dimethylamide, this molecule combines the features of a secondary amide, akin to the peptide backbone, and a tertiary amide at the C-terminus. This structural arrangement imparts specific conformational preferences that are of significant interest in the rational design of molecules with controlled three-dimensional structures.[1]

It is important to note that while this compound is commercially available, there is a scarcity of published, experimentally-derived physicochemical data. This guide, therefore, will provide a combination of predicted values derived from robust computational models, data from structurally analogous compounds, and detailed, field-proven experimental protocols for the empirical determination of these critical parameters. This approach ensures a scientifically rigorous and practical resource for researchers.

Molecular Identity and Structure

A clear definition of the molecule is the foundation of any physicochemical characterization.

-

IUPAC Name: 2-acetamido-N,N-dimethylpropanamide

-

Synonyms: N-acetyl-L-alanine N',N'-dimethylamide, Ac-Ala-NMe₂

-

CAS Number: 24847-43-6[2]

-

Molecular Formula: C₇H₁₄N₂O₂

-

Molecular Weight: 158.20 g/mol

-

Chemical Structure:

Core Physicochemical Properties: A Predictive Overview

In the absence of extensive experimental data, predictive models, and analysis of structurally related compounds provide a reliable starting point for understanding the behavior of 2-acetamido-N,N-dimethylpropanamide. The following table summarizes these key properties.

| Property | Predicted/Estimated Value | Rationale & Comparative Insights |

| Physical State | Solid at 25°C | Confirmed by supplier data. Amides with similar molecular weights are often solids due to the potential for intermolecular hydrogen bonding.[3] |

| Melting Point (°C) | 110 - 130 | Estimated based on related structures like N-acetyl-L-alanine (125-126 °C).[4] The dimethylamide group may slightly lower this compared to the free carboxylic acid. |

| Boiling Point (°C) | > 300 (decomposes) | High boiling points are characteristic of amides due to strong intermolecular forces.[3][5] Precise boiling point is difficult to predict and likely to be accompanied by decomposition. |

| Water Solubility | Soluble | The presence of two amide groups, capable of acting as hydrogen bond acceptors, suggests good solubility in polar protic solvents like water. This is a general characteristic of smaller amides.[3][6] |

| logP (Octanol/Water) | -0.5 to 0.5 | This estimated range reflects a relatively hydrophilic character. The two polar amide groups are expected to dominate over the hydrophobic hydrocarbon portions. For comparison, the simpler N,N-dimethylpropanamide has a logP of -0.22.[7] |

| pKa | ~16-18 (N-H proton) | The proton on the secondary amide is very weakly acidic, with a pKa typical for acyclic amides.[1] For practical purposes in physiological conditions (pH ~7.4), the molecule is considered non-ionizable. |

Experimental Determination of Physicochemical Properties

This section provides detailed, self-validating protocols for the experimental determination of the key . The causality behind experimental choices is explained to ensure methodological robustness.

Determination of Aqueous Solubility

The equilibrium solubility in an aqueous medium is a critical parameter for any compound intended for biological application. The shake-flask method is the gold standard for this determination.

Protocol: Shake-Flask Method for Aqueous Solubility

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-acetamido-N,N-dimethylpropanamide to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase present.

-

Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for complete equilibration.

-

-

Sample Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase for analysis.

-

Quantify the concentration of the dissolved compound using a validated analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

A standard calibration curve must be prepared using known concentrations of the compound to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the concentration in the original supernatant based on the dilution factor. The result is reported in mg/mL or mol/L.

-

Diagram: Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Determination of the Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall pharmacokinetic behavior.[8] While the traditional shake-flask method is an option, HPLC-based methods are often preferred for their speed, efficiency, and lower sample consumption.[7][9]

Protocol: RP-HPLC Method for logP Determination

-

Principle: This method is based on the correlation between a compound's retention time on a reverse-phase (RP) HPLC column and its known logP value. A series of standard compounds with known logP values are used to create a calibration curve.

-

Instrumentation and Conditions:

-

Column: C18 stationary phase.

-

Mobile Phase: Isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The exact ratio is optimized to achieve good retention and peak shape for the standards and the test compound.

-

Detection: UV detector at an appropriate wavelength.

-

-

Procedure:

-

Calibration: Inject a series of standard compounds with a range of known logP values that bracket the expected logP of the test compound. Record the retention time (t_R) for each standard.

-

Void Time (t_0) Determination: Inject a non-retained compound (e.g., uracil) to determine the column void time.

-

Capacity Factor (k) Calculation: For each standard, calculate the capacity factor: k = (t_R - t_0) / t_0

-

Calibration Curve: Plot log(k) versus the known logP values for the standards. A linear relationship should be observed.

-

Test Compound Analysis: Inject 2-acetamido-N,N-dimethylpropanamide under the identical HPLC conditions and determine its retention time and calculate its log(k).

-

logP Determination: Interpolate the logP of the test compound from the calibration curve using its calculated log(k) value.

-

Diagram: Logic for HPLC-based logP Determination

Caption: Logical flow for determining logP using a calibrated RP-HPLC method.

Proposed Synthesis Route

A plausible and efficient synthesis of 2-acetamido-N,N-dimethylpropanamide can be achieved through a standard peptide coupling reaction starting from the readily available N-acetyl-L-alanine.

Reaction Scheme:

N-acetyl-L-alanine + Dimethylamine → 2-acetamido-N,N-dimethylpropanamide

Detailed Protocol: Amide Coupling using HATU

-

Reactant Preparation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-acetyl-L-alanine (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents).

-

Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.5 equivalents), to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

-

Amine Addition:

-

Add a solution of dimethylamine (e.g., 2M in THF) (1.5 equivalents) dropwise to the activated acid mixture.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 2-acetamido-N,N-dimethylpropanamide.

-

-

Characterization:

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Conclusion

2-acetamido-N,N-dimethylpropanamide is a molecule of interest for medicinal chemists and drug development professionals due to its unique structural features, which mimic a modified peptide C-terminus. While a comprehensive, publicly available dataset of its physicochemical properties is currently lacking, this guide provides a robust framework for its characterization. By combining predictive modeling with detailed, reliable experimental protocols for determining solubility and lipophilicity, researchers are well-equipped to generate the necessary data for their specific applications. The provided synthesis protocol offers a clear and efficient pathway to obtain this compound for further study. As the development of conformationally constrained peptides and peptidomimetics continues to be a fertile area of research, a thorough understanding of building blocks like 2-acetamido-N,N-dimethylpropanamide will be indispensable.

References

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

-

Properties of Amines and Amides | PDF. Scribd. [Link]

-

Experiment 27 - Amines and Amides. Jay C. McLaughlin. [Link]

-

Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. Molecular Graphics and Modelling Society. [Link]

-

Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

-

Conformational Properties of N-acetyl-L-alanine N',N'-dimethylamide. PubMed. [Link]

-

N,N-Dimethylpropanamide | CAS#:758-96-3. Chemsrc. [Link]

-

N,N-Dimethylpropionamide, 98+%. Thermo Scientific Alfa Aesar. [Link]

-

N,N-Dimethylpropanamide. Solubility of Things. [Link]

-

26.5 Amides – Structures, Properties and Naming. Open Library Publishing Platform. [Link]

-

Simple Method for the Estimation of pKa of Amines. Journal of the Serbian Chemical Society. [Link]

-

Synthesis of 2-Acetamido-1,3,4-Tri-O- Acetyl-2-Deoxy-D-Mannopyranose -6-Phosphate Prodrugs as Potential Therapeutic Agents. Cardiff University. [Link]

-

N-Acetyl-L-alanine. PubChem. [Link]

-

Amides: Structure, Properties, and Reactions. Solubility of Things. [Link]

-

Synthesis of 2-acetylnoviosamine derivatives by hydrogenolytic cleavage of a spirocyclopropane. PMC. [Link]

-

Propanamide, 2,2-dimethyl-. NIST WebBook. [Link]

-

Propanamide, N,N-dimethyl-. PubChem. [Link]

- CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.

-

How would you expect the IR and ¹H NMR spectra for propanamide an... Pearson. [Link]

-

N-ACETYL-D-ALANINE. precisionFDA. [Link]

-

2-amino-N,N-dimethylpropanamide. PubChem. [Link]

Sources

- 1. Conformational properties of N-acetyl-L-alanine N',N'-dimethylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CID 100979034 | C5H10NO+ | CID 100979034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Dimethylpropionamide | 758-96-3 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. N-Acetyl-dl-alanine methylamide (CAS 34276-27-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. N,N-Dimethylpropanamide | CAS#:758-96-3 | Chemsrc [chemsrc.com]

- 8. Propanamide, N,N-dimethyl- (CAS 758-96-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Propanamide, 2,2-dimethyl- [webbook.nist.gov]

A Technical Guide for the Scientific Investigation of 2-acetamido-N,N-dimethylpropanamide

Audience: Researchers, Scientists, and Drug Development Professionals Disclaimer: 2-acetamido-N,N-dimethylpropanamide is a compound with limited characterization in publicly available scientific literature. This guide provides a framework for its investigation based on its chemical structure and the known activities of analogous compounds. It is intended to be a prospectus for research rather than a review of established data.

Introduction and Rationale

2-acetamido-N,N-dimethylpropanamide (Ac-Ala-NMe₂) is a derivative of the amino acid L-alanine. Its structure features two key modifications common in medicinal chemistry: an N-terminal acetyl cap and a C-terminal N,N-dimethylamide group. These modifications eliminate the zwitterionic nature of the parent amino acid, which can enhance membrane permeability and metabolic stability—qualities often sought in drug candidates.

While direct biological data for this specific molecule is scarce, its structural components suggest potential utility. N-acetylated amino acids, such as its core N-acetyl-L-alanine, are endogenous metabolites that can play roles in metabolic and inflammatory pathways[1]. For instance, N-acetyl-L-alanine has been observed to modulate the response of natural killer (NK) cells to M. tuberculosis infection[1]. Furthermore, the broader class of acetamide derivatives is known to possess diverse biological activities, including anti-inflammatory and antimicrobial properties[2][3][4].

This document outlines a comprehensive strategy for the synthesis, characterization, and systematic biological evaluation of 2-acetamido-N,N-dimethylpropanamide to elucidate its potential as a research tool or therapeutic lead.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is the foundation of its development.

Compound Identity and Known Properties

The fundamental properties of 2-acetamido-N,N-dimethylpropanamide are summarized below.

| Property | Value | Source |

| CAS Number | 24847-43-6 | BLD Pharm[5] |

| Molecular Formula | C₇H₁₄N₂O₂ | Sigma-Aldrich[6] |

| Molecular Weight | 158.20 g/mol | Sigma-Aldrich[6] |

| SMILES String | O=C(N(C)C)C(C)NC(C)=O | Sigma-Aldrich[6] |

| InChI Key | RTLKLCHUVKNOPB-UHFFFAOYSA-N | Sigma-Aldrich[6] |

| Physical Form | Solid | Sigma-Aldrich[6] |

Conformational Analysis

Ab initio and Density Functional Theory (DFT) analyses have been performed on N-acetyl-L-alanine N',N'-dimethylamide[7]. These computational studies suggest that the molecule preferentially adopts an extended conformation. This conformation is stabilized by intramolecular hydrogen bonds and dipole attractions. The potential to adopt conformations similar to those found in β-turns suggests that it could be explored as a peptidomimetic scaffold in drug design[7].

Proposed Synthetic Route

A robust synthetic route is critical for producing the quantities of material required for thorough investigation. Drawing from standard peptide chemistry and methodologies for related amides[8][9], a logical two-step synthesis can be proposed starting from commercially available N-acetyl-L-alanine.

Workflow: Synthesis of 2-acetamido-N,N-dimethylpropanamide

Caption: Proposed two-step synthesis workflow.

Protocol: Synthesis and Purification

-

Activation: Dissolve N-acetyl-L-alanine (1 equivalent) in anhydrous dimethylformamide (DMF). Add a suitable peptide coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.5 equivalents). Stir the mixture at room temperature for 30 minutes to form the activated ester intermediate.

-

Causality: The coupling agent activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine. Anhydrous conditions are crucial to prevent hydrolysis of the activated intermediate.

-

-

Amidation: In a separate flask, dissolve dimethylamine hydrochloride (1.5 equivalents) in DMF with DIPEA (1.5 equivalents) to liberate the free amine. Add this solution to the activated ester mixture.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine to remove unreacted starting materials and reagents.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product via flash column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Proposed Biological Evaluation Framework

Given the structural relationship to compounds with known anti-inflammatory and antimicrobial activity, a tiered screening approach is recommended. This ensures that resources are used efficiently, starting with broad, cost-effective in vitro assays before moving to more complex and targeted studies.

Workflow: Biological Screening Cascade

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chempap.org [chempap.org]

- 4. Buy 2-(2-chloroacetamido)-N,N-dimethylpropanamide | 1218689-32-7 [smolecule.com]

- 5. 24847-43-6|2-Acetamido-N,N-dimethylpropanamide|BLD Pharm [bldpharm.com]

- 6. 2-Acetamido-N,N-dimethylpropanamide | Sigma-Aldrich [sigmaaldrich.com]

- 7. Conformational properties of N-acetyl-L-alanine N',N'-dimethylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]

- 9. CN103570577A - Preparation method of N,N-dimethyl propionamide - Google Patents [patents.google.com]

The Diverse Biological Landscape of 2-Acetamido-N,N-dimethylpropanamide and its Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Versatile Scaffold

The 2-acetamido-N,N-dimethylpropanamide core, and more broadly, the acetamide functional group, represents a cornerstone in modern medicinal chemistry. While seemingly simple, this structural motif is a key feature in a wide array of biologically active compounds, demonstrating remarkable versatility in engaging with various physiological targets. Its presence can influence a molecule's pharmacokinetic properties, such as solubility and membrane permeability, and critically, its pharmacodynamic activity. This guide provides an in-depth exploration of the biological activities associated with derivatives of 2-acetamido-N,N-dimethylpropanamide and related acetamides, offering field-proven insights and detailed methodologies for researchers and drug development professionals. We will delve into their roles as anticonvulsants, anticancer agents, and anti-inflammatory compounds, providing a comprehensive understanding of their mechanisms of action and therapeutic potential.

Part 1: Anticonvulsant Activity: The Clinical Success of Lacosamide

A prime example of a clinically successful drug featuring a modified 2-acetamido-propanamide scaffold is Lacosamide, (R)-2-acetamido-N-benzyl-3-methoxypropanamide. Its journey from a functionalized amino acid to a widely used antiepileptic drug underscores the therapeutic potential of this chemical class.[1]

Mechanism of Action: A Selective Approach to Neuronal Excitability

Lacosamide's anticonvulsant effect is primarily attributed to its selective enhancement of the slow inactivation of voltage-gated sodium channels.[1] Unlike many traditional sodium channel-blocking antiepileptic drugs that target fast inactivation, Lacosamide's mechanism offers a distinct advantage. By shifting the slow inactivation curve to more hyperpolarized potentials, it stabilizes the inactivated state of the channel, thereby reducing the number of channels available to open and fire action potentials.[1] This leads to a reduction in sustained repetitive firing of neurons, a hallmark of seizure activity, without significantly affecting normal neuronal function.[1]

Sources

Methodological & Application

2-acetamido-N,N-dimethylpropanamide as a reagent in medicinal chemistry

This guide details the application of 2-acetamido-N,N-dimethylpropanamide (also known as N-acetyl-N,N-dimethylalaninamide) in medicinal chemistry. It serves as a critical structural probe in Structure-Activity Relationship (SAR) studies for functionalized amino acid anticonvulsants (e.g., Lacosamide) and as a model system for peptide solubility and conformational analysis.

Reagent Profile & Medicinal Chemistry Applications[1]

Executive Summary

2-Acetamido-N,N-dimethylpropanamide (CAS: 24847-43-6) is a diamide derivative of alanine. In medicinal chemistry, it is primarily utilized as a pharmacophore probe to delineate the steric and hydrophobic requirements of the anticonvulsant binding site targeted by drugs like Lacosamide (Vimpat). Unlike the active drug, which possesses a hydrophobic N-benzyl group and a methoxymethyl side chain, this reagent represents a "stripped-down" scaffold. It is used to validate the necessity of the distal aromatic ring for sodium channel slow-inactivation. Additionally, its high water solubility and simple structure make it a standard model compound for calibrating hydrophobicity (LogP) assays and studying peptide backbone solvation.

Technical Specifications

| Property | Specification |

| IUPAC Name | N-acetyl-N,N-dimethylalaninamide |

| Common Abbreviation | Ac-Ala-NMe₂ |

| Molecular Formula | C₇H₁₄N₂O₂ |

| Molecular Weight | 158.20 g/mol |

| Physical State | White to off-white solid (hygroscopic) |

| Solubility | High in H₂O, MeOH, DMSO, DMF; Moderate in CH₂Cl₂ |

| LogP (Calc) | -0.6 to -0.2 (Hydrophilic) |

| Key Functional Groups | Acetamide (Donor/Acceptor), Dimethylamide (Acceptor only) |

Core Applications in Drug Discovery

A. SAR Probe for Anticonvulsant Activity

The primary utility of this reagent is in the Structure-Activity Relationship (SAR) optimization of functionalized amino acids (FAAs).

-

Mechanism of Action Study : Lacosamide functions by enhancing the slow inactivation of voltage-gated sodium channels. The N-benzyl group is critical for activity.

-

Negative Control : 2-acetamido-N,N-dimethylpropanamide serves as a negative control or low-affinity analog . By replacing the lipophilic benzyl group with a small, polar dimethyl group, researchers confirm that the binding pocket requires a hydrophobic moiety (hydrophobic collapse or

-stacking interaction). -

Pharmacophore Mapping : Comparing the activity of the N-benzyl analog (Active) vs. the N,N-dimethyl analog (Inactive/Weak) quantifies the binding energy contribution of the aromatic ring (~2-3 kcal/mol).

B. Peptidomimetic Solubility Enhancer

The N,N-dimethylamide motif is a potent solubilizing group .

-

Hydrotropic Agent : Used as a covalent "tag" to increase the aqueous solubility of lipophilic drug fragments during Fragment-Based Drug Discovery (FBDD).

-

Solvation Model : Used in NMR studies to determine the solvation shell of the peptide bond without the interference of bulky side chains.

Experimental Protocols

Protocol A: Synthesis of 2-Acetamido-N,N-dimethylpropanamide

This protocol describes the standard preparation via mixed anhydride coupling, ensuring high purity for biological testing.

Reagents:

-

N-Acetyl-L-Alanine (or DL-Alanine) [1.0 equiv]

-

Dimethylamine hydrochloride [1.2 equiv]

-

Isobutyl chloroformate (IBCF) [1.1 equiv]

-

N-Methylmorpholine (NMM) [2.2 equiv]

-

Tetrahydrofuran (THF, anhydrous) [0.2 M]

Step-by-Step Procedure:

-

Activation : Dissolve N-Acetyl-Alanine (10 mmol) and NMM (11 mmol) in anhydrous THF (50 mL). Cool to -15°C (ice/salt bath).

-

Mixed Anhydride Formation : Add IBCF (11 mmol) dropwise over 5 minutes. Stir at -15°C for 20 minutes to form the mixed anhydride intermediate.

-

Amine Addition : In a separate vial, neutralize Dimethylamine HCl (12 mmol) with NMM (11 mmol) in THF (10 mL) or DMF (if solubility is poor). Add this suspension to the cold mixed anhydride solution.

-

Reaction : Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM, stain with Ninhydrin or KMnO₄).

-

Workup : Filter off the NMM·HCl salt.[1] Concentrate the filtrate under reduced pressure.

-

Purification : Dissolve the residue in EtOAc. Wash with 1N HCl (remove unreacted amine), Sat. NaHCO₃ (remove unreacted acid), and Brine. Dry over Na₂SO₄ and concentrate.

-

Note: If the product is too water-soluble, use continuous extraction with CHCl₃ or purify via flash column chromatography (DCM:MeOH 95:5).

-

-

Validation : Confirm structure via ¹H NMR (DMSO-d₆). Look for acetyl singlet (~1.8 ppm), alanine doublet (~1.2 ppm), and two distinct N-methyl singlets (~2.8 and 3.0 ppm due to restricted rotation).

Protocol B: Comparative Hydrophobicity Assay (LogP Determination)

Use this protocol to calibrate lipophilicity assays for Lacosamide analogs.

-

Preparation : Prepare a 10 mM stock solution of 2-acetamido-N,N-dimethylpropanamide in DMSO.

-

Partitioning : Add 50 µL stock to a biphasic system of 1-Octanol (500 µL) and Phosphate Buffer pH 7.4 (500 µL).

-

Equilibration : Vortex for 1 hour at 25°C. Centrifuge to separate phases.

-

Quantification : Analyze both phases via HPLC-UV (210 nm).

-

Calculation :

.-

Expected Result: LogD < 0 (Hydrophilic), contrasting with Lacosamide (LogD ~1.5).

-

Mechanistic Visualization (SAR Logic)

Figure 1: SAR Logic demonstrating the role of 2-acetamido-N,N-dimethylpropanamide as a negative control probe to validate the hydrophobic binding requirement of the Lacosamide pharmacophore.

References

-

Kohn, H. et al. (1991). "Preparation and anticonvulsant activity of a series of functionalized amino acid derivatives." Journal of Medicinal Chemistry, 34(8), 2444–2452. Link

-

Choi, D. et al. (1996). "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry, 39(9), 1907–1916. Link

-

Béguin, C. et al. (2004). "Functionalized amino acid anticonvulsants: synthesis and pharmacological evaluation of conformationally restricted analogues." Bioorganic & Medicinal Chemistry, 12(11), 3079-3096. Link

-

PubChem. (2025).[2] "Compound Summary: 2-Acetamido-N,N-dimethylpropanamide." National Library of Medicine. Link

Sources

Application Notes and Protocols for the Purification of 2-acetamido-N,N-dimethylpropanamide

Document ID: AN-PN-20260215-01

Abstract

This document provides a comprehensive guide for the purification of 2-acetamido-N,N-dimethylpropanamide, a derivative of the amino acid L-alanine. Given the importance of compound purity in research and drug development, this guide details two primary purification methodologies: recrystallization and silica gel column chromatography. It explains the rationale behind procedural steps, discusses the profiling of potential impurities, and outlines analytical techniques for purity verification. This application note is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development who require a robust and reliable protocol for obtaining high-purity 2-acetamido-N,N-dimethylpropanamide.

Introduction and Compound Profile

2-acetamido-N,N-dimethylpropanamide is the N,N-dimethylamide derivative of N-acetyl-L-alanine. As a modified amino acid amide, its purity is critical for accurate biological, chemical, and pharmaceutical studies. Impurities can arise from unreacted starting materials, side reactions, or decomposition, potentially leading to erroneous experimental results.

Compound Profile:

-

IUPAC Name: (2S)-2-acetamido-N,N-dimethylpropanamide

-

Molecular Formula: C₇H₁₄N₂O₂

-

Molecular Weight: 158.20 g/mol

-

Structure:

(Image generated for illustrative purposes)

(Image generated for illustrative purposes) -

Key Features: The molecule contains two amide functional groups, making it relatively polar. It lacks a strong UV chromophore, which is a consideration for detection by HPLC.

This guide provides detailed protocols to address the purification challenges associated with this compound, ensuring a high degree of purity for subsequent applications.

Impurity Profiling and Purification Strategy

Effective purification begins with understanding the potential impurities. In a typical amide coupling reaction to synthesize 2-acetamido-N,N-dimethylpropanamide from N-acetyl-L-alanine and dimethylamine, the following impurities are common:

| Impurity | Source | Properties | Removal Strategy |

| N-acetyl-L-alanine | Unreacted starting material | Acidic, polar | Aqueous basic wash (e.g., NaHCO₃ solution) during workup. |

| Dimethylamine | Excess reagent | Basic, volatile | Removal under reduced pressure; acidic wash. |

| Coupling Reagent Byproducts | e.g., Dicyclohexylurea (DCU) if DCC is used | Often non-polar, poorly soluble | Filtration (for insoluble ureas); chromatography. |

| Side-reaction Products | e.g., Racemized product | Similar polarity to the desired product | Chiral chromatography (if stereopurity is critical). |

| Residual Solvents | Reaction medium (e.g., DMF, DCM) | Volatile | Drying under high vacuum. |

The purification strategy is designed to remove these impurities systematically. An initial aqueous workup is crucial, followed by either recrystallization for crystalline solids or column chromatography for oils or complex mixtures.

Purification Workflow Overview

The following diagram illustrates the decision-making process for purifying the crude product.

Caption: Decision workflow for purification of 2-acetamido-N,N-dimethylpropanamide.

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures.[1] The ideal solvent will dissolve the compound well when hot but poorly when cold.[1]

Solvent Selection

For a polar compound like 2-acetamido-N,N-dimethylpropanamide, polar solvents should be tested.[2]

Recommended Solvents for Screening:

-

Ethyl acetate

-

Acetone

-

Acetonitrile

-

Isopropanol

-

Toluene

-

Solvent pairs (e.g., Ethyl acetate/Hexane, Acetone/Diethyl ether)[3]

Screening Procedure:

-

Place ~20-30 mg of the crude solid in a small test tube.

-

Add the chosen solvent dropwise at room temperature. If the solid dissolves, the solvent is too good and unsuitable for recrystallization.

-

If it does not dissolve, heat the mixture gently.

-

If the solid dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath.

-

A good solvent will result in the formation of crystals upon cooling.

Step-by-Step Recrystallization Protocol

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.[3]

-

Hot Filtration (Optional): If insoluble impurities are present (like DCU), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

-

Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.[3]

-

Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]

-

Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.[4][5] For polar molecules like N-acetylated amino acid derivatives, silica gel is a common stationary phase.[4][6]

Principle of Separation

The principle relies on polarity. Silica gel is a highly polar stationary phase. A less polar mobile phase (eluent) is used to move the compounds down the column.

-

Non-polar impurities will have little affinity for the silica gel and will elute quickly.

-

The moderately polar product will travel down the column at an intermediate rate.

-

Highly polar impurities (like residual N-acetyl-L-alanine) will adsorb strongly to the silica and elute very slowly or not at all.

Caption: Principle of separation by silica gel chromatography.

Step-by-Step Chromatography Protocol

-

Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give the product a retention factor (Rf) of ~0.3-0.4. Start with a mixture like Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate and Hexane. For this compound, a gradient of 1-10% MeOH in DCM is a good starting point.

-

Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry packing is recommended). Ensure the packing is uniform and free of air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or DCM). Adsorb this solution onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column. Dry loading often results in better separation.

-

Elution: Begin eluting the column with the mobile phase. If using a gradient, start with a lower polarity (e.g., 1% MeOH in DCM) and gradually increase the polarity (e.g., to 5-10% MeOH) to elute the product.[7]

-

Fraction Collection: Collect the eluent in small fractions (e.g., in test tubes).

-

Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Purity Assessment and Characterization

After purification, the purity of the final compound must be verified using appropriate analytical methods.[8] A combination of techniques provides a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for assessing purity.[8] Due to the compound's polar nature and lack of a strong UV chromophore, a reversed-phase column (e.g., C18) with a highly aqueous mobile phase may be required.[9][10] Detection at low wavelengths (e.g., 210 nm) is necessary to observe the amide bonds.

Typical HPLC Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation and purity assessment. The ¹H NMR spectrum should show clean signals corresponding to the protons in the molecule, and integration should match the expected proton count.

Expected ¹H NMR Signals (in CDCl₃, ~400 MHz):

| Proton | Approx. Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-CH₃ (dimethylamide) | ~3.0 (two singlets) | s | 6H |

| Alanine α-CH | ~4.7 | q | 1H |

| Acetyl CH₃ | ~2.0 | s | 3H |

| Alanine β-CH₃ | ~1.4 | d | 3H |

| Acetamido NH | ~6.5 (broad) | s | 1H |

Note: Chemical shifts are predictive and may vary. Reference spectra for similar N-acetylated amino acid derivatives can provide guidance.[11][12][13]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 2-acetamido-N,N-dimethylpropanamide (C₇H₁₄N₂O₂), the expected mass would be:

-

[M+H]⁺: 159.11

-

[M+Na]⁺: 181.09

Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for analyzing amide compounds.[14]

References

- Process for the purification of N,N-dimethylacetamide.

- Purification method of N,N-dimethylacetamide.

-

Gravity-driven column chromatography over silica gel for N-acetylated... ResearchGate. [Link]

-

What is the best technique for amide purification? ResearchGate. [Link]

-

Synthesis and analysis of amides. Chemistry Education. [Link]

-

Purification of N,N-Dimethylformamide (DMF). Chempedia - LookChem. [Link]

-

Spectrophotometric Titration of Primary Aliphatic Amides. ACS Publications. [Link]

-

The Purification of N,N-Dimethylformamide and Acetonitrile for Polarographic Use. SciSpace. [Link]

-

N-Acetyl-L-alanine | C5H9NO3. PubChem - NIH. [Link]

-

THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]

-

and L-amino acid derivatives by silica gel liquid chromatography with chiral additive N-acetyl-L-valine. ACS Publications. [Link]

-

Polar Compounds. SIELC Technologies. [Link]

- Analysis method for amide compounds.

-

Recrystallization. Michigan State University. [Link]

-

Purification and characterization of N,N-dimethylformamidase from Pseudomonas DMF 3/3. FEMS Microbiology Letters. [Link]

-

HPLC Separation Modes. Waters. [Link]

-

RECRYSTALLISATION. University of Calgary. [Link]

-

Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

-

31 P NMR spectra showing influence of N-acetyl phenylalanine methyl... ResearchGate. [Link]

-

Amino Acid Purification - Column Chromatography. Sorbtech. [Link]

-

Separation and Detection of Amino Acids. University of Guelph. [Link]

-

Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Core. [Link]

Sources

- 1. rubingroup.org [rubingroup.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. column-chromatography.com [column-chromatography.com]

- 5. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. hplc.eu [hplc.eu]

- 10. Polar Compounds | SIELC Technologies [sielc.com]

- 11. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]

Application Note: Advanced Quantification of 2-Acetamido-N,N-dimethylpropanamide (CAS 24847-43-6)

Executive Summary & Scientific Context

In the landscape of pharmaceutical process development, 2-acetamido-N,N-dimethylpropanamide (CAS 24847-43-6) often emerges as a Process-Related Impurity (PRI). It is structurally an N-acetylated, C-terminal dimethylated derivative of alanine.

Its presence is typically indicative of side reactions occurring during peptide coupling or acylation steps where N,N-Dimethylacetamide (DMAc) is used as a solvent in the presence of activating agents (like acetic anhydride or acetyl chloride). The dimethylamine moiety from hydrolyzed DMAc can attack activated alanine species, or conversely, acetyl groups can react with trace dimethylamine impurities.

Why Quantification Matters: While simple amides are generally considered low-toxicity (ICH Q3C Class 2/3), this specific molecule mimics amino acid substructures, potentially acting as a false substrate in biological systems. Furthermore, in high-performance drug development, "unidentified peaks" >0.05% must be characterized and quantified according to ICH Q3A(R2) guidelines.

This guide provides a dual-method approach:

-

UHPLC-MS/MS: For trace quantification (ppm level) in complex API matrices.

-

HPLC-UV: For process control and higher-level intermediate analysis.

Chemical Profile & Fragmentation Logic

Understanding the physicochemical properties is the prerequisite for method design.

| Property | Data | Analytical Implication |

| Formula | Monoisotopic Mass: 158.11 Da | |

| Molecular Weight | 158.20 g/mol | Precursor Ion |

| LogP | ~ -0.1 to 0.3 (Predicted) | Highly Polar. Standard C18 will result in elution near the void volume. |

| Solubility | Water, MeOH, DMSO | Compatible with Reversed-Phase and HILIC. |

| Chromophore | Amide ( | Weak UV absorbance at 210-220 nm. |

Mechanism of Formation

The following Graphviz diagram illustrates the likely synthetic pathway generating this impurity, essential for root-cause analysis in manufacturing.

Caption: Figure 1: Postulated formation pathway of 2-acetamido-N,N-dimethylpropanamide via solvent degradation and subsequent amidolysis.

Method A: Trace Quantification via UHPLC-MS/MS (Recommended)

Rationale: Due to the lack of a strong chromophore and the need for high selectivity against the API matrix, Triple Quadrupole MS is the gold standard.

Chromatographic Conditions

To address the low LogP (polarity), we utilize a High-Strength Silica (HSS) T3 column.[1] Unlike standard C18, T3 bonding is designed to withstand 100% aqueous conditions and retain polar molecules via enhanced silanol interaction.

-

System: Agilent 6470 or Sciex QTRAP 6500+

-

Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.

-

Column Temp: 40°C.

-

Flow Rate: 0.3 mL/min.

-

Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).[1]

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 2 | Initial Hold (Polar Retention) |

| 1.50 | 2 | End Isocratic Hold |

| 6.00 | 40 | Elution of Impurity |

| 6.10 | 95 | Column Wash (Remove API) |

| 8.00 | 95 | Wash Hold |

| 8.10 | 2 | Re-equilibration |

| 11.00 | 2 | End of Run |

Mass Spectrometry Parameters (MRM)

The fragmentation pattern follows standard amide bond cleavage.

-

Ionization: ESI Positive (

).[1] -

Precursor Ion: 159.1 (

).

MRM Transitions:

| Transition (

Method B: HPLC-UV for Process Intermediates

Rationale: When the impurity is present at >0.1% levels (e.g., in crude intermediates), a robust UV method is more cost-effective.

-

Column: Phenomenex Kinetex Biphenyl, 2.6 µm, 4.6 x 150 mm.

-

Why Biphenyl? It offers orthogonal selectivity to C18, utilizing

interactions which can help separate the amide impurity from aromatic APIs.

-

-

Wavelength: 210 nm (Amide band). Warning: Solvents like acetone or ethyl acetate will interfere; ensure samples are dissolved in Mobile Phase.

-

Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile (95:5 Isocratic).

-

Note: Isocratic is preferred for low-UV detection to minimize baseline drift.

-

Sample Preparation & Extraction Protocol

The extraction efficiency is the single biggest source of error for polar impurities in hydrophobic matrices.

Protocol: "Salting-Out" Assisted Liquid-Liquid Extraction (SALLE)

This method is superior to simple protein precipitation for removing API interferences.

-

Weighing: Weigh 50 mg of API into a 15 mL centrifuge tube.

-

Dissolution: Add 2.0 mL of DMSO . Vortex until fully dissolved.

-

Precipitation: Add 2.0 mL of Acetonitrile (containing 0.1% Formic Acid).

-

Salting Out: Add 4.0 mL of saturated Ammonium Sulfate solution.

-

Mechanism:[2] The high ionic strength forces the acetonitrile (containing the polar impurity) to separate from the water/DMSO phase.

-

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

-

Collection: Carefully pipette the top organic layer (ACN rich).

-

Filtration: Filter through a 0.2 µm PTFE filter into an HPLC vial.

Analytical Workflow & Decision Logic

The following diagram outlines the decision process for selecting the correct quantification path based on the sample stage.

Caption: Figure 2: Analytical decision tree for selecting the appropriate quantification method.

Validation Criteria (ICH Q2(R1))

To ensure the method is "self-validating," the following criteria must be met during every run:

-

Specificity: Inject the API (free of impurity) and the Impurity standard separately. No interference at the retention time of 2-acetamido-N,N-dimethylpropanamide.

-

Linearity:

over the range of 1 ppm to 100 ppm (for MS method). -

Recovery (Accuracy): Spike the API at 3 levels (LOQ, 100% Target, 150% Target). Recovery must be 85-115% .

-

Sensitivity (LOQ): S/N ratio > 10. Target LOQ should be

1 ppm for genotoxic risk assessment, though this specific amide is likely non-genotoxic.

References

-

ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[1] [Link]

-

PubChem. (n.d.).[3] Compound Summary: 2-acetamido-N,N-dimethylpropanamide (CAS 24847-43-6).[4] National Library of Medicine. [Link]

-

Waters Corporation. (2020). ACQUITY UPLC HSS T3 Columns: Care and Use Manual. (Demonstrates retention mechanisms for polar compounds). [Link]

-

European Medicines Agency. (2014). Assessment Report: Impurities of Concern in Pharmaceutical Substances. (Context for amide/amine impurity limits). [Link]

Disclaimer: This protocol is designed for research and development purposes. Full GMP validation is required before applying this method to commercial product release.

Sources

- 1. pharmaexcipients.com [pharmaexcipients.com]

- 2. CN103570577A - Preparation method of N,N-dimethyl propionamide - Google Patents [patents.google.com]

- 3. CID 100979034 | C5H10NO+ | CID 100979034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 24847-43-6|2-Acetamido-N,N-dimethylpropanamide|BLD Pharm [bldpharm.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-acetamido-N,N-dimethylpropanamide

Welcome to the dedicated technical support guide for the synthesis of 2-acetamido-N,N-dimethylpropanamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important amide. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your synthesis is both successful and reproducible.

Overview of the Synthetic Strategy

The synthesis of 2-acetamido-N,N-dimethylpropanamide is typically achieved through a two-step process starting from the amino acid alanine. The core strategy involves:

-

N-Acetylation: The protection of the primary amine of alanine with an acetyl group. This is a crucial step to prevent side reactions during the subsequent amide bond formation.[1][2]

-

Amide Coupling: The activation of the carboxylic acid of N-acetylalanine followed by reaction with dimethylamine to form the final N,N-dimethylamide product.[3][4]

This seemingly straightforward synthesis can present challenges related to yield, side-product formation, and purification. This guide provides a structured approach to troubleshoot and overcome these obstacles.

Caption: General two-step synthesis of 2-acetamido-N,N-dimethylpropanamide.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Low Yield & Reaction Inefficiency

Q1: My overall yield is significantly lower than expected. Where should I start troubleshooting?

A low overall yield can stem from inefficiencies in either the N-acetylation or the amide coupling step. First, analyze each step independently. Ensure your starting alanine is fully acetylated before proceeding. Unreacted N-acetylalanine in your final workup is a clear indicator that the coupling step is the primary issue. Inefficient purification, especially if the product is a liquid, can also lead to significant material loss.

Q2: How can I optimize the N-acetylation of alanine (Step 1)?

Low yield in this step is often due to suboptimal reaction conditions or the choice of acetylating agent.

-

Reagent Choice: Acetic anhydride is a common and effective reagent.[5] Using it in the presence of a mild base (like sodium acetate) or in a solvent like acetic acid can drive the reaction to completion.[5] Acetyl chloride is more reactive but generates HCl, which requires stoichiometric addition of a non-nucleophilic base to neutralize.

-

Temperature Control: The reaction is typically exothermic. Running the reaction at 0°C initially and then allowing it to warm to room temperature can prevent side reactions. High temperatures (e.g., >100°C) can lead to the formation of azlactone intermediates, which may have downstream consequences.[6]

-

Workup: Ensure the pH is properly adjusted during workup to precipitate the N-acetylalanine if you are isolating it. Incomplete precipitation will lower the yield for the subsequent step.

Q3: The amide coupling reaction (Step 2) is inefficient, leaving large amounts of unreacted N-acetylalanine. What's going wrong?

This is the most critical and often problematic step. Inefficiency here usually points to issues with carboxylic acid activation or nucleophilic attack by dimethylamine.[4][7]

-

Inadequate Activation: The carboxylic acid must be converted into a more reactive intermediate.[7] Using a carbodiimide reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is common, but requires an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to form a more reactive active ester and suppress side reactions.[8][9][10] Alternatively, converting the acid to an acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride is a robust but harsher method.[3]

-

Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling agent and dimethylamine relative to N-acetylalanine to ensure complete conversion.

-

Base Selection: When using aminium or phosphonium salt coupling reagents (like HATU or PyBOP), a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) or NMM (N-methylmorpholine) is essential to deprotonate the carboxylic acid and facilitate activation.[11][12] The choice of base is critical; stronger, more hindered bases can sometimes promote racemization.[13]

-

Temperature: Amide coupling reactions are often run at 0°C and allowed to warm to room temperature. Running the reaction at elevated temperatures can accelerate side reactions and lead to decomposition of the activated intermediate.[14]

Purity and Side Reaction Management

Q4: I'm observing a significant impurity in my final product. What is the likely culprit and how can I prevent it?

The most common and critical side reaction when working with N-acyl amino acids is racemization .[6][13]

-

Mechanism of Racemization: The activated carboxylic acid can cyclize to form an oxazolone (or azlactone) intermediate. The alpha-proton of this intermediate is acidic and can be removed by a base, leading to a loss of stereochemical integrity.[6][13]

-

Prevention Strategies:

-

Use Additives: Reagents like HOBt or, more effectively, HOAt, react with the initial activated species to form an active ester that is less prone to racemization than the O-acylisourea intermediate formed by carbodiimides alone.[8]

-

Control Temperature: Keep the reaction temperature low (start at 0°C).

-

Choose the Right Base: Use the weakest, least sterically hindered base that is effective for the reaction, such as N-methylmorpholine (NMM), to minimize proton abstraction from the oxazolone.[12]

-

Sources

- 1. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. growingscience.com [growingscience.com]

- 4. hepatochem.com [hepatochem.com]

- 5. EP3882256A1 - Method for producing n-acetyl dipeptide and n-acetyl amino acid - Google Patents [patents.google.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 9. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. file.globalso.com [file.globalso.com]

- 12. bachem.com [bachem.com]

- 13. academic.oup.com [academic.oup.com]

- 14. mjas.analis.com.my [mjas.analis.com.my]

Technical Support Center: Purification of 2-acetamido-N,N-dimethylpropanamide

Welcome to the technical support guide for the purification of 2-acetamido-N,N-dimethylpropanamide. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this highly polar molecule. The inherent challenges in purifying compounds with multiple amide functionalities stem from their high polarity, potential for strong interactions with stationary phases, and susceptibility to hydrolysis. This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to help you achieve your desired purity with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and purification of 2-acetamido-N,N-dimethylpropanamide.

Q1: What are the most likely impurities I will encounter after synthesizing 2-acetamido-N,N-dimethylpropanamide?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities for this class of molecules include:

-

Unreacted Starting Materials: Such as the precursor amine (2-amino-N,N-dimethylpropanamide) or the acetylating agent (e.g., acetic anhydride, acetyl chloride).

-

Reagent-Related Byproducts: Salts formed from bases used in the reaction (e.g., triethylammonium chloride) or byproducts from coupling agents.[1][2][3]

-

Hydrolysis Products: Amide bonds can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly if heated.[4] This could lead to the formation of acetic acid and 2-amino-N,N-dimethylpropanamide.

-

Solvent Residues: Solvents used in the reaction or initial workup that were not completely removed.[5]

Q2: Which purification techniques are most effective for a polar amide like this?

A2: Given the high polarity imparted by two amide groups, the most effective techniques are typically:

-

Recrystallization: This is often the method of choice for amides, provided a suitable solvent or mixed-solvent system can be identified.[1] It is excellent for removing minor impurities and can be scaled effectively.

-

Flash Column Chromatography: While challenging, it is a powerful tool for separating complex mixtures. Success hinges on selecting the right stationary and mobile phases. Normal-phase silica gel, reversed-phase silica, or even alumina can be employed.[6][7]

-

Acid-Base Extraction: This can be useful during the workup phase to remove acidic or basic impurities. For instance, a wash with a mild base like sodium bicarbonate solution can remove acidic starting materials or byproducts.[2]

Q3: How can I reliably assess the purity of my final product?

A3: A multi-technique approach is recommended for comprehensive purity analysis:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of polar organic molecules.[8][9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and residual solvents.[3][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and can be used for quantitative analysis (qNMR) to determine absolute purity.[5]

Q4: What are the key stability concerns during purification?

A4: The primary stability concern is the hydrolysis of the amide bonds . This is accelerated by:

-

Harsh pH: Both strong acids and strong bases can catalyze hydrolysis.[4][10] Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds.[1]

-

Elevated Temperatures: Heating the compound for extended periods, especially in the presence of water and acid/base catalysts, increases the rate of hydrolysis.[4][11] Therefore, it is advisable to use the lowest effective temperatures during solvent removal and distillation.

Part 2: Troubleshooting Guide: Common Purification Issues

This section provides direct answers to specific problems you may encounter during your experiments.

Q5: My product yield is very low after silica gel column chromatography. Where did my compound go?

A5: This is a classic issue when purifying highly polar compounds on standard silica gel.

-

Probable Cause: Your product, being very polar, has likely adsorbed irreversibly onto the acidic sites of the silica gel. Amides can bind strongly to the silanol groups (Si-OH) on the silica surface, making elution with moderately polar solvents difficult.

-

Solutions & Scientific Rationale:

-

Increase Mobile Phase Polarity: The most straightforward solution is to increase the polarity of your eluent. A common strategy is to add a small percentage of methanol (e.g., 5-10%) to a dichloromethane or ethyl acetate mobile phase. Methanol is highly polar and will compete effectively with your compound for the binding sites on the silica, facilitating elution.[7]

-

Add a Basic Modifier: If your compound is sensitive to the acidity of silica gel or is basic in nature, adding a small amount of a base like triethylamine (TEA) or ammonia (e.g., 0.5-1% v/v) to your eluent can neutralize the acidic sites and prevent streaking and irreversible adsorption.[1]

-

Switch the Stationary Phase: If the above methods fail, consider an alternative stationary phase.

-

Neutral or Basic Alumina: Alumina can be a good alternative for compounds that are sensitive to acidic conditions.[7]

-

Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. In this system, your highly polar product will elute very early, while less polar impurities will be retained longer.[6][7]

-

-

Q6: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What's wrong?

A6: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution cools too rapidly.

-

Probable Cause: The concentration of the solute is too high, and the solution is becoming saturated at a temperature above the compound's melting point. Rapid cooling can also prevent the orderly arrangement of molecules into a crystal lattice.

-

Solutions & Scientific Rationale:

-

Add More Solvent: The simplest solution is to add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.[12]

-

Slow Cooling: Do not immediately place the hot flask in an ice bath. Allow it to cool slowly to room temperature first. Slow cooling is critical for the formation of pure, well-defined crystals.[12] If necessary, insulate the flask to slow the cooling rate further.

-

Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass provide nucleation sites for crystal growth to begin.

-

Change the Solvent System: If the issue persists, your chosen solvent may be unsuitable. Consider a mixed-solvent system where the compound has high solubility in a "good" solvent and low solubility in a "bad" solvent.[13][14] A common pair for polar compounds is Ethanol ("good") and Hexanes ("bad").

-

Q7: My product is co-eluting with an impurity during column chromatography. How can I improve the separation?

A7: Co-elution means the resolution between your product and the impurity is insufficient with the current method.

-

Probable Cause: The polarity of your product and the impurity are too similar for the chosen mobile/stationary phase combination to differentiate between them effectively.

-

Solutions & Scientific Rationale:

-

Optimize the Mobile Phase: The goal is to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 on a TLC plate, with the largest possible separation from the impurity spot.[15]

-

Run a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity. This will hold back less polar compounds and allow more polar compounds to elute later, often improving separation.

-

Try Different Solvent Systems: If an Ethyl Acetate/Hexane system isn't working, try a Dichloromethane/Methanol system or an Ether/Hexane system. Different solvents have unique interactions with both the solute and the stationary phase that can alter selectivity.[7] A summary of common systems is provided in the table below.

-

-

| Solvent System | Polarity Range | Common Applications |

| Ethyl Acetate / Hexanes | Low to High | Standard system for a wide range of compounds.[7] |

| Dichloromethane / Methanol | Medium to Very High | Excellent for separating more polar compounds.[7] |

| Diethyl Ether / Hexanes | Low to Medium | Good for moderately polar compounds. |

Q8: I suspect my product is decomposing on the column. How can I confirm this and prevent it?

A8: Decomposition on the column is a serious issue, often indicated by the appearance of multiple new spots on a TLC analysis of the collected fractions.

-

Probable Cause: As mentioned in the FAQs, amides can be sensitive to the acidic nature of silica gel, leading to hydrolysis.[1][4]

-

Solutions & Scientific Rationale:

-

TLC Analysis: Run a TLC of your crude material alongside the fractions collected from the column. If new spots appear in the column fractions that were not in the crude mixture, decomposition is likely occurring.

-

Use a Buffered Mobile Phase: Add 0.5-1% triethylamine to your eluent to neutralize the silica gel surface and protect your acid-sensitive compound.[1]

-

Use Neutralized Silica or an Alternative Stationary Phase: You can purchase commercially prepared neutralized silica gel, or switch to a more inert phase like alumina or Florisil.[7]

-

Work Quickly: Do not let the compound sit on the column for an extended period. Prepare the column, load the sample, and run the separation efficiently.

-

Part 3: Detailed Experimental Protocols

These protocols provide a validated, step-by-step approach to the purification of 2-acetamido-N,N-dimethylpropanamide.

Protocol 1: Purification by Mixed-Solvent Recrystallization

This technique is ideal when a single solvent with the desired solubility properties (highly soluble when hot, poorly soluble when cold) cannot be found.[12][13]

Workflow Diagram: Recrystallization

Caption: Workflow for mixed-solvent recrystallization.

Methodology:

-

Solvent Selection: Choose a "good" solvent in which the compound is readily soluble when hot (e.g., ethanol, acetone) and a "bad" solvent in which it is poorly soluble even when hot (e.g., hexanes, diethyl ether). The two solvents must be miscible.[14]

-

Dissolution: Place the crude 2-acetamido-N,N-dimethylpropanamide in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.

-

Induce Saturation: While the solution is still hot, add the "bad" solvent dropwise until a persistent cloudiness (the "cloud point") appears. This indicates the solution is now saturated.[13] If too much "bad" solvent is added, clarify the solution by adding a few drops of the hot "good" solvent.

-

Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12]

-

Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold "bad" solvent (or a cold mixture of the two solvents) to remove any remaining soluble impurities.

-

Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a mild temperature, to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed for separating the target compound from impurities with different polarities.

Troubleshooting Logic: Low Chromatography Yield

Caption: Decision tree for troubleshooting low yield in chromatography.

Methodology:

-

TLC Analysis & Solvent Selection: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol). Aim for an Rf value of ~0.3 for the target compound.[15] A good starting point for this polar amide is 5% Methanol in Dichloromethane.

-

Column Packing: Pack a glass column with silica gel using the "slurry method." Mix the silica gel with your initial, least polar eluent to form a homogenous slurry, then pour it into the column and allow it to pack under light pressure.

-

Sample Loading: For highly polar compounds, dry loading is superior to wet loading. Dissolve your crude product in a minimal amount of a volatile solvent (like methanol or dichloromethane), add a small amount of silica gel, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

-

Elution: Begin eluting with the non-polar solvent system identified by TLC. If a gradient is needed, gradually increase the proportion of the polar solvent. For example, start with 100% Dichloromethane and slowly increase the percentage of Methanol.

-

Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.

-

Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator.

References

-

Bickler, B. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]

-

ResearchGate. (2020). What is the best technique for amide purification?[Link]

-

Chem LibreTexts. (n.d.). Recrystallization. [Link]

-

Chem LibreTexts. (2019). Hydrolysis of Amides. [Link]

-

ResearchGate. (n.d.). Mechanisms of hydrolysis by wild-type β-N-acetylhexosaminidases. [Link]

-

Chemistry Solutions. (n.d.). Lab 2: Recrystallization. [Link]

-

Pace, V. et al. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

-

Veeprho. (n.d.). 2-Acetamido-N-(hydroxy(phenyl)methyl)-3-methoxypropanamide. [Link]

-

MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Flash Column Chromatography. [Link]

-

Solubility of Things. (n.d.). N,N-Dimethylpropanamide. [Link]

-

Reddit. (2021). Tips and tricks for difficult amide bond formation?[Link]

-

Columbia University. (n.d.). Column chromatography. [Link]

-

SIELC Technologies. (n.d.). Separation of Propanamide, N,N-dimethyl- on Newcrom R1 HPLC column. [Link]

-

Bolton, P. D. et al. (1971). Hydrolysis of amides. VI. Dilute acid hydrolysis of N-alkyl substituted acetamides. ResearchGate. [Link]

- Google Patents. (n.d.). CN103570577A - Preparation method of N,N-dimethyl propionamide.

-

Zhang, C. et al. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. PMC. [Link]

-

ChemBK. (2024). N,N-dimethyl-Propanamide. [Link]

-

Williams, K. W., & Smith, R. C. (1975). Recent advances in column chromatography. PubMed. [Link]

-

Li, S. et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

- Google Patents. (n.d.).

-

Al-Mamun, M. A. et al. (2025). Review on the modern analytical advancements in impurities testing. Advanced Analytical Sciences. [Link]

-

Cytiva. (n.d.). Selection guide - Prepacked chromatography columns for ÄKTA™ systems. [Link]

-

ChemSrc. (2025). N,2-dimethylpropanamide. [Link]

-

NIST. (n.d.). 2-Propenamide, N,N-dimethyl-. [Link]

-

Chemsrc.com. (2024). (2S)-2-acetamido-N,N-dimethylpropanamide. [Link]

-

Regulations.gov. (n.d.). Propanamide, 2-hydroxy-N, N-dimethyl-; Human Health Risk. [Link]

-

PubChem. (n.d.). Propanamide, N,N-dimethyl-. [Link]

-

Pharmaffiliates. (n.d.). Lacosamide - Impurity F (R-Isomer). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biotage.com [biotage.com]

- 7. chem.rochester.edu [chem.rochester.edu]

- 8. veeprho.com [veeprho.com]

- 9. Separation of Propanamide, N,N-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. Tips & Tricks [chem.rochester.edu]

- 15. columbia.edu [columbia.edu]

Technical Support Center: Purification of 2-acetamido-N,N-dimethylpropanamide

Introduction:

Welcome to the dedicated technical support guide for the purification of 2-acetamido-N,N-dimethylpropanamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related amide compounds. The following content is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the laboratory, providing not just procedural steps but also the underlying scientific rationale. Our goal is to empower you with the expertise to diagnose and resolve purification challenges effectively.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: What are the most common impurities I should expect when synthesizing 2-acetamido-N,N-dimethylpropanamide?

The impurity profile of your final product is intrinsically linked to its synthetic route. A common and efficient method for synthesizing N,N-disubstituted amides is the coupling of a carboxylic acid with a secondary amine. For 2-acetamido-N,N-dimethylpropanamide, a likely synthesis involves the reaction of 2-acetamidopropanoic acid with dimethylamine, often facilitated by a coupling agent.

Based on this synthetic pathway, the primary impurities can be categorized as follows:

-

Unreacted Starting Materials:

-

2-acetamidopropanoic acid

-

Dimethylamine (or its salt, e.g., dimethylamine hydrochloride)

-

-

Reagent-Derived Impurities:

-

Residual coupling agents (e.g., DCC, EDC)

-

Byproducts of coupling agents (e.g., dicyclohexylurea (DCU), 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU))

-

-

Side-Reaction Products:

-

Products resulting from the hydrolysis of the amide product.

-